N-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-amine
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Overview
Description
N-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-amine is a complex organic compound known for its diverse applications in scientific research This compound features a pyrazole core, which is a five-membered ring containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-amine typically involves multiple steps:
Formation of the Pyrazole Core: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-ketoesters under acidic or basic conditions to form the pyrazole ring.
Substitution Reactions: The introduction of the 2-chlorobenzyl and 4-methylphenyl groups is achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Condensation Reaction: The final step involves the condensation of the substituted pyrazole with benzaldehyde derivatives under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield and purity are crucial, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading
Properties
Molecular Formula |
C30H24ClN3O |
---|---|
Molecular Weight |
478.0 g/mol |
IUPAC Name |
(E)-1-[2-[(2-chlorophenyl)methoxy]phenyl]-N-[5-(4-methylphenyl)-2-phenylpyrazol-3-yl]methanimine |
InChI |
InChI=1S/C30H24ClN3O/c1-22-15-17-23(18-16-22)28-19-30(34(33-28)26-11-3-2-4-12-26)32-20-24-9-6-8-14-29(24)35-21-25-10-5-7-13-27(25)31/h2-20H,21H2,1H3/b32-20+ |
InChI Key |
LZVNUYWQOKXCRS-UZWMFBFFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN(C(=C2)/N=C/C3=CC=CC=C3OCC4=CC=CC=C4Cl)C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=C2)N=CC3=CC=CC=C3OCC4=CC=CC=C4Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
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